5‑Fold Higher Kinase Inhibition Versus 1‑Naphthamide Regioisomer in Cell‑Free Assays
In a direct head‑to‑head comparison against a panel of 12 kinases, N-(benzo[d]thiazol-5-yl)-2-naphthamide (target) inhibited protein kinase CK2 with an IC₅₀ of 0.47 µM, while the closest regioisomer N-(benzo[d]thiazol-5-yl)-1-naphthamide (comparator) showed an IC₅₀ of 2.4 µM under identical assay conditions (10 µM ATP, 25 °C, 30 min incubation) [1]. The quantified difference is a 5.1‑fold lower IC₅₀ for the target compound.
| Evidence Dimension | In vitro kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.47 µM |
| Comparator Or Baseline | N-(benzo[d]thiazol-5-yl)-1-naphthamide: 2.4 µM |
| Quantified Difference | 5.1‑fold more potent |
| Conditions | Cell‑free CK2 kinase assay, 10 µM ATP, 25 °C, 30 min, fluorescent polarization readout |
Why This Matters
For kinase‑targeting drug discovery projects, selecting the 2‑naphthamide regioisomer over the 1‑naphthamide analog provides a 5‑fold increase in inhibitory activity, reducing the required compound concentration and minimizing potential off‑target effects at equivalent efficacy.
- [1] Rao, R. N., et al. 'Design, synthesis and biological evaluation of naphthamide derivatives as novel protein kinase inhibitors.' Bioorganic & Medicinal Chemistry Letters 28.12 (2018): 2145-2150. View Source
